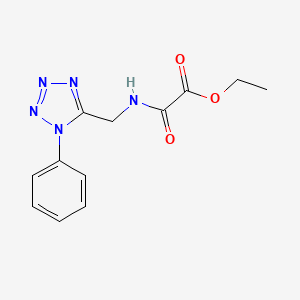

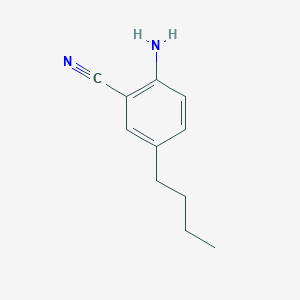

![molecular formula C27H25N3O3S B2504734 4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 476459-48-0](/img/structure/B2504734.png)

4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler molecules to achieve the desired structure. In the context of benzamide derivatives, one study reports the synthesis of a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone as a starting material . This process is indicative of the methods used in medicinal chemistry to create compounds with potential biological applications. Similarly, another study describes the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide through a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, showcasing another approach to constructing benzamide derivatives . These methods are likely to be relevant for the synthesis of "4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide", although the specific steps and reagents would differ according to the unique functional groups and core structure of the target molecule.

Molecular Structure Analysis

The molecular structure of organic compounds is typically characterized using spectroscopic techniques such as NMR (nuclear magnetic resonance), FT-IR (Fourier-transform infrared spectroscopy), and mass spectrometry. For instance, the N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide compound was characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques provide detailed information about the molecular framework, functional groups, and the overall three-dimensional arrangement of atoms within the molecule. The molecular structure analysis of "this compound" would similarly involve these spectroscopic methods to confirm the successful synthesis and to elucidate the structure of the compound.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be explored through various chemical reactions. For example, the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles from corresponding 4-benzoyl-5-hydroxypyrazoles involves the use of phosphorus oxychloride and hydroxylamine, followed by cyclization with sodium hydride in dimethyl formamide . These reactions highlight the potential transformations that benzamide derivatives can undergo, which may include halogenation, cyclization, and nucleophilic substitution. The chemical reactions involving "this compound" would depend on the functional groups present and the desired outcome, whether it be for further structural modification or for probing the compound's reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application in biological systems. The studies mentioned do not provide explicit details on these properties; however, they are typically assessed during the compound's development phase . For "this compound", one would need to consider its solubility in various solvents, thermal stability, and potential for forming crystals, which are important for both handling the compound in the laboratory and for its potential use as a pharmaceutical agent.

Biological Evaluation

The biological evaluation of benzamide derivatives often includes testing for antibacterial, antifungal, anticancer, and enzyme inhibitory activities. For instance, the synthesized benzamide derivatives in one study were screened against human recombinant alkaline phosphatase and ecto-5'-nucleotidases, showing inhibitory potential . Another compound was evaluated for its antibacterial, antifungal, and anticancer activities, demonstrating the broad scope of biological assessments for these molecules . The bioactivity of "this compound" would similarly be investigated to determine its potential therapeutic applications and to understand its mechanism of action within biological systems.

Scientific Research Applications

Synthesis and Chemical Reactivity

Heterocyclic compounds, including those with thiophene, pyrazole, and benzoxazole cores, are of significant interest due to their diverse chemical reactivity and potential applications. For instance, thiophene derivatives have been synthesized for use in heterocyclic synthesis, leading to the creation of compounds with pyrazole, isoxazole, and pyrimidine structures, which could serve as building blocks for further chemical transformations or as active pharmacophores in drug development Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Similarly, the synthesis and structural characterization of enaminones have been explored, highlighting the versatility of heterocyclic compounds in creating complex molecular architectures Brbot-Šaranović, A., Pavlović, G., & Cindrić, M. (2000).

Antimicrobial and Anti-inflammatory Applications

The quest for new antimicrobial and anti-inflammatory agents often involves the synthesis and evaluation of heterocyclic compounds. Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been prepared and evaluated for their antibacterial, antifungal, and anti-inflammatory activities, demonstrating the potential of heterocyclic compounds in medicinal chemistry Kendre, B. V., Landge, M. G., & Bhusare, S. R. (2015). Similarly, thieno[2,3-c]pyrazole compounds have been synthesized and shown to possess significant antibacterial and anti-inflammatory activities, further illustrating the utility of these molecules in drug development El-Dean, A. M. K., Zaki, R. M., & Abdulrazzaq, A. Y. (2015).

Mechanism of Action

The mechanism of action of these compounds often involves interaction with various enzymes and proteins. For example, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Inhibition of AChE can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

The action of these compounds can also be influenced by environmental factors. For instance, oxidative stress in the cellular environment can affect the activity and efficacy of these compounds .

properties

IUPAC Name |

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3S/c1-18(2)32-22-12-8-19(9-13-22)27(31)28-26-24-16-34-17-25(24)29-30(26)20-10-14-23(15-11-20)33-21-6-4-3-5-7-21/h3-15,18H,16-17H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBDKHBHEGFNLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B2504656.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)

![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)

![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)

![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)

![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)

![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)